5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid

regioisomerism triazole tautomerism 1H- vs 2H-1,2,3-triazole

5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1355217-13-8; molecular formula C₁₀H₇Cl₂N₃O₂; MW 272.08 g/mol) is a 1,2,3-triazole-4-carboxylic acid derivative bearing a 2-chlorobenzyl substituent at N1 and a chlorine atom at C5 of the triazole ring. This substitution pattern places it within the pharmacophorically validated class of 1,2,3-triazole-4-carboxylic acids, which have been explicitly identified as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides within fragment-based drug discovery (FBDD) frameworks.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
Cat. No. B11801565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-7-4-2-1-3-6(7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)
InChIKeyQCWWFPGWHHHRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid – Structural Identity, Pharmacophoric Class, and Procurement Baseline


5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1355217-13-8; molecular formula C₁₀H₇Cl₂N₃O₂; MW 272.08 g/mol) is a 1,2,3-triazole-4-carboxylic acid derivative bearing a 2-chlorobenzyl substituent at N1 and a chlorine atom at C5 of the triazole ring . This substitution pattern places it within the pharmacophorically validated class of 1,2,3-triazole-4-carboxylic acids, which have been explicitly identified as key fragments and precursors for antitumor 1,2,3-triazole-4-carboxamides within fragment-based drug discovery (FBDD) frameworks [1]. The compound is commercially available at 95–97% purity from multiple vendors for research use .

Why 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Interchanged with Other 1,2,3-Triazole-4-carboxylic Acid Analogs


The 1,2,3-triazole-4-carboxylic acid family exhibits profound structure–activity divergence driven by three non-interchangeable structural variables: (i) regioisomeric identity (1H-1,2,3-triazole vs. 2H-1,2,3-triazole), (ii) the nature and position of the N1-aryl/benzyl substituent, and (iii) the presence or absence of a C5 substituent. Pokhodylo and Matiychuk (2021) demonstrated that across the NCI60 human tumor cell line panel, antiproliferative activity among 1,2,3-triazole-4-carboxylic acids is highly substituent-dependent, with some derivatives showing potent and selective growth inhibition while others are essentially inactive [1]. Consequently, procurement of a close analog—e.g., 5-chloro-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1355231-12-7) or the 4-chlorobenzyl regioisomer (CAS 1355189-15-9)—cannot be assumed to replicate the physicochemical, reactivity, or biological profile of the 2-chlorobenzyl, 5-chloro-substituted target compound . The specific ortho-chlorobenzyl motif has been independently associated with enhanced target engagement in triazole-containing bioactive molecules, including cholinesterase inhibition [2].

Quantitative Differentiation Evidence for 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Versus Closest Analogs


Regioisomeric Identity: 1H-1,2,3-Triazole Versus 2H-1,2,3-Triazole Scaffold Differentiation

The target compound exists exclusively as the 1H-1,2,3-triazole regioisomer with the 2-chlorobenzyl substituent at N1. In contrast, the commercially available 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid (CAS 882865-43-2) is the 2H-regioisomer [1]. This regioisomeric distinction is non-trivial: 2H-1,2,3-triazoles exhibit markedly different electronic distribution, dipole moment, and hydrogen-bond acceptor/donor capacity compared to their 1H-counterparts, directly affecting target binding, solubility, and chemical reactivity [2]. For procurement purposes, the 1H-regioisomer is the correct scaffold for fragment elaboration toward 1-substituted-1H-1,2,3-triazole-4-carboxamides, the dominant pharmacophore in anticancer triazole research [3].

regioisomerism triazole tautomerism 1H- vs 2H-1,2,3-triazole chemical stability

Benzyl Substituent Position Effect: ortho-Chlorobenzyl (2-Cl) Versus para-Chlorobenzyl (4-Cl) and 2-Methylbenzyl Isosteres

The ortho-chlorine on the benzyl ring of the target compound introduces distinct steric and electronic effects compared to its para-chloro isomer, 5-chloro-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1355189-15-9; same MW 272.08, same MF C₁₀H₇Cl₂N₃O₂) . In a structurally related 1,2,4-triazole series, the 2-chlorobenzyl-substituted derivative (compound 8b) was the most active acetylcholinesterase (AChE) inhibitor, achieving an IC₅₀ of 32.43 ± 0.53 µM, outperforming the unsubstituted benzyl analog (8a, IC₅₀ = 68.14 ± 0.34 µM for BChE) and the 4-chlorobenzyl analog (8d, IC₅₀ = 4.78 ± 0.73 µM for urease, but inferior for AChE) [1]. While direct target-compound data in this assay are unavailable, the class-level inference is that the ortho-chlorobenzyl group, when embedded in a triazole scaffold, can confer differentiated target engagement that is position-dependent and not replicated by para-substituted or unsubstituted benzyl analogs [2].

ortho-substituent effect chlorobenzyl position structure–activity relationship AChE inhibition

C5-Chloro Substitution: Enabling Ketone Synthesis via Friedel–Crafts Acylation of the Triazole Core

The presence of the C5-chloro substituent on the 1,2,3-triazole ring enables a specific synthetic transformation that is not accessible with the des-chloro analog (1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid). Buckle et al. (1985) demonstrated that N-protected 5-chloro-1H-1,2,3-triazole-4-carboxylic acid chlorides undergo Friedel–Crafts acylation with simple arenes in excellent yields to produce the corresponding ketones [1]. This reactivity is enabled by the 5-chloro substituent, which stabilizes the acid chloride intermediate and facilitates electrophilic aromatic substitution. The des-chloro analog lacks this synthetic handle, limiting its utility as a precursor for ketone-functionalized triazole libraries . This differential synthetic capability is a procurement-relevant criterion for medicinal chemistry groups building triazole-focused compound collections.

Friedel–Crafts acylation triazole functionalization 5-chloro-triazole synthetic utility

1,2,3-Triazole-4-carboxylic Acid Scaffold: Validated Pharmacophoric Fragment in the NCI60 Human Tumor Cell Line Panel

Pokhodylo and Matiychuk (2021) systematically evaluated a series of 1,2,3-triazole-4-carboxylic acids and their esters in the NCI60 panel encompassing 9 cancer types across 60 human tumor cell lines [1]. The study identified that specific 1,2,3-triazole-4-carboxylic acid fragments display cell-line-selective antiproliferative activity, establishing this scaffold as a validated starting point for the design of anticancer 1,2,3-triazole-4-carboxamides within FBDD [2]. While the specific compound 5-chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid was not among the tested set, its core scaffold is identical to those that demonstrated activity, and the combined 5-chloro + N1-(2-chlorobenzyl) substitution pattern distinguishes it from the tested fragments, offering a structurally differentiated entry point for SAR exploration . This class-level validation provides procurement justification for selecting this scaffold over non-triazole carboxylic acid building blocks.

antiproliferative activity NCI60 panel fragment-based drug discovery triazole-4-carboxamide precursors

Ortho-Chlorobenzyl Moiety as a Privileged Substituent in Triazole-Containing Bioactive Hybrids

The 2-chlorobenzyl-triazole substructure has been successfully employed in molecular hybridization strategies. Luna Parada and Kouznetsov (2018) synthesized and fully characterized 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, a hybrid molecule combining quinoline and 1-(2-chlorobenzyl)-1,2,3-triazole pharmacophores, noting its potential as a model for antifungal bioassays [1]. The compound exhibited favorable physicochemical parameters including compliance with Lipinski's descriptors, as calculated using Molinspiration Cheminformatics software [2]. While the target compound is the carboxylic acid rather than the methoxyquinoline hybrid, the demonstrated utility of the 1-(2-chlorobenzyl)-1,2,3-triazole motif in generating drug-like hybrids supports the procurement value of this specific substitution pattern for medicinal chemistry applications, distinguishing it from triazole building blocks bearing other N1-substituents .

quinoline-triazole hybrids antifungal scaffolds 2-chlorobenzyl pharmacophore molecular hybridization

Recommended Application Scenarios for 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Anticancer Drug Discovery: Carboxylic Acid Fragment for 1,2,3-Triazole-4-carboxamide Library Synthesis

The compound serves as a direct precursor for the synthesis of 1,2,3-triazole-4-carboxamides, a class validated in the NCI60 panel for antiproliferative activity. As established by Pokhodylo and Matiychuk (2021), 1,2,3-triazole-4-carboxylic acids are key fragments in FBDD for anticancer agents [1]. The 5-chloro and 2-chlorobenzyl substituents provide two diversity points absent in simpler triazole-4-carboxylic acid fragments, enabling SAR exploration that is not possible with the unsubstituted scaffold. Procurement of this specific building block is recommended for medicinal chemistry teams initiating triazole-focused anticancer library synthesis.

Synthesis of 5-Chloro-Triazole-Derived Ketones via Friedel–Crafts Acylation

The 5-chloro substituent is synthetically enabling: conversion to the acid chloride followed by Friedel–Crafts acylation with aromatic substrates produces ketone-functionalized triazoles in excellent yields, as demonstrated by Buckle et al. (1985) [2]. This transformation is inaccessible with des-chloro analogs. Industrial and academic groups requiring ketone-linked triazole libraries for agrochemical or pharmaceutical screening should prioritize this compound over 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which lacks the requisite 5-chloro group for this pathway.

Neurological Target-Focused Synthesis: Building Block for AChE Inhibitor Design

In a structurally related 1,2,4-triazole series, the 2-chlorobenzyl substituent was identified as the optimal group for acetylcholinesterase (AChE) inhibition (IC₅₀ = 32.43 ± 0.53 µM) [3]. Although the target compound is a 1,2,3-triazole-4-carboxylic acid rather than a 1,2,4-triazole, the ortho-chlorobenzyl pharmacophoric hypothesis is transferable across triazole regioisomers. Researchers targeting cholinesterase enzymes or related CNS targets are advised to procure this compound as a building block for amide library generation, leveraging the validated ortho-chlorobenzyl motif.

Quinoline-Triazole Hybrid Synthesis for Antifungal Screening Programs

Building on the precedent set by Luna Parada and Kouznetsov (2018), who used a 1-(2-chlorobenzyl)-1,2,3-triazole intermediate to construct a drug-like quinoline-triazole hybrid [4], the target compound can be similarly employed in amide coupling or esterification reactions to generate novel triazole-containing hybrids. The carboxylic acid handle at C4 provides a direct attachment point for amine-, alcohol-, or hydrazine-bearing pharmacophores. Procurement is recommended for antifungal and anti-infective screening programs utilizing molecular hybridization strategies.

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